N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide: is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11IN2O3S |
|---|---|
Molecular Weight |
354.17 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-iodopyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11IN2O3S/c1-16(13,14)12-8-7(15-6-2-3-6)4-5-11-9(8)10/h4-6,12H,2-3H2,1H3 |
InChI Key |
SNKJMASCOMQKIK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CN=C1I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as 2-aminoethanol, used in alkynylation reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions.
Scientific Research Applications
N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as sirtuins.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. For example, it has been studied as a potential inhibitor of sirtuins, a class of enzymes involved in cellular regulation . The compound binds to the active site of the enzyme, disrupting its catalytic activity and affecting various cellular pathways.
Comparison with Similar Compounds
N-(3-Iodopyridin-2-yl)sulfonamide: Shares a similar pyridine structure but differs in the position of the iodine atom.
N-(Pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring but lacks the cyclopropoxy and methanesulfonamide groups.
Uniqueness: N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
